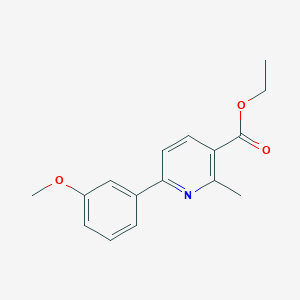
2-(3-Bromo-4-fluorophenoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-fluorophenoxy)pyrazine is a heterocyclic organic compound that contains both bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenoxy)pyrazine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate. The process may also include steps like halogenation and nucleophilic substitution to introduce the bromine and fluorine atoms into the phenoxy ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-4-fluorophenoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-fluorophenoxy)pyrazine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-(3-Bromo-4-chlorophenoxy)pyrazine
- 2-(3-Bromo-4-methylphenoxy)pyrazine
- 2-(3-Bromo-4-nitrophenoxy)pyrazine
Comparison: Compared to its analogs, 2-(3-Bromo-4-fluorophenoxy)pyrazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Propiedades
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-5-7(1-2-9(8)12)15-10-6-13-3-4-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISQIMTPJLRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CN=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7974722.png)
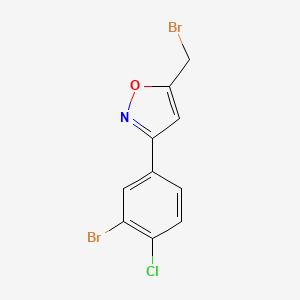
![[3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7974743.png)

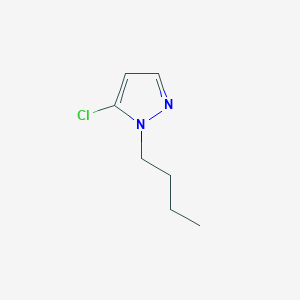



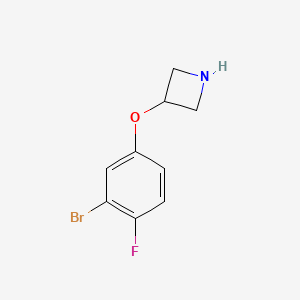
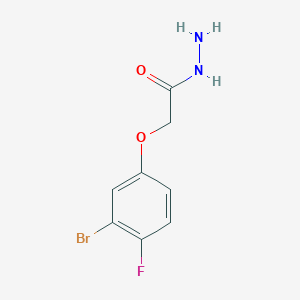
![N-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyridin-2-amine](/img/structure/B7974820.png)

![3-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B7974824.png)
